molecular formula C21H24N4O5S B2414924 4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-85-1

4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2414924
CAS No.: 533869-85-1
M. Wt: 444.51
InChI Key: FRHAVKQRJVJTJF-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a sulfonamide compound known for its diverse applications in scientific research. This compound features a complex structure that includes a sulfonamide group, an oxadiazole ring, and a methoxyphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine .

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-4-5-13-25(2)31(27,28)18-11-9-15(10-12-18)19(26)22-21-24-23-20(30-21)16-7-6-8-17(14-16)29-3/h6-12,14H,4-5,13H2,1-3H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHAVKQRJVJTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The sulfonamide group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for versatile chemical modifications that can lead to the development of novel compounds with desired properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor ligand . Research indicates that it may interact with specific molecular targets due to the structural similarity of the sulfonamide group to natural substrates. This interaction can inhibit enzyme activity or block receptor sites.

Medicine

In medicinal chemistry, 4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown potential therapeutic applications. Studies have explored its efficacy against various diseases, particularly in cancer treatment where it may induce apoptosis in cancer cell lines such as MDA-MB-231 .

Industry

The compound is also utilized in industrial applications for the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced materials with specific functionalities.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM. These compounds also induced apoptosis in cancer cell lines significantly compared to control .
  • Antimicrobial Properties : Research indicated that certain analogs showed promising antibacterial and anti-biofilm activities by inhibiting carbonic anhydrases present in bacteria, thus interfering with bacterial growth .

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or block receptor sites. The oxadiazole ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and diverse applications in research and industry .

Biological Activity

4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a sulfonamide compound with a complex structure that incorporates a sulfonamide group, an oxadiazole ring, and a methoxyphenyl moiety. This compound has garnered attention in various fields including medicinal chemistry due to its potential biological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Component Description
IUPAC Name4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Molecular FormulaC21H24N4O5S
InChI KeyInChI=1S/C21H24N4O5S/c1-4-5-13-25(2)31(27,28)18-11-9-15(10-12-18)19(26)22-21-24-23-20(30-21)16-7-6-8-17(14-16)29-3/h6-12,14H,4-5,13H2,1-3H3,(H,22,24,26)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group mimics natural substrates, allowing it to inhibit enzymes or block receptor sites. The oxadiazole ring enhances binding affinity and specificity towards target proteins.

Biological Activities

Research indicates that 4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values indicating effective inhibition of cell growth.
Cell Line IC50 (µM)
A549 (lung carcinoma)0.20 - 2.58
MDA-MB-231 (breast)0.49 - 48.0
LNCaP (prostate)High affinity

These results suggest that the compound may induce apoptosis through mechanisms such as caspase activation and disruption of cellular invasion pathways.

Case Studies

  • Study on Apoptosis Induction : A study involving similar oxadiazole derivatives indicated that these compounds could promote phosphatidylserine flipping and cytochrome c release from mitochondria, leading to apoptosis in cancer cells .
  • Inhibition of Tumor Cell Invasion : Research demonstrated that certain derivatives could significantly reduce the invasion capabilities of tumor cells by disrupting key signaling pathways such as FAK/Paxillin .

Q & A

Basic Research: What are the recommended synthetic routes and characterization methods for this compound?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 3-methoxyphenyl-substituted hydrazide with a sulfamoyl benzoyl chloride derivative to form the oxadiazole core via cyclization .
  • Step 2: Introduction of the butyl(methyl)sulfamoyl group through nucleophilic substitution or coupling reactions .

Characterization Methods:

  • Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and substituent positions .
  • Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight and purity .
  • Elemental Analysis: Combustion analysis for empirical formula verification .

Basic Research: How can researchers screen this compound for biological activity in antimicrobial or antitumor studies?

Answer:

  • Antimicrobial Assays:
    • MIC (Minimum Inhibitory Concentration): Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Time-Kill Kinetics: Evaluate bactericidal/fungicidal activity over 24–48 hours .
  • Antitumor Screening:
    • Cell Viability Assays: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
    • Target Identification: Preliminary enzyme inhibition assays (e.g., ACPS-PPTase for bacterial targets) .

Advanced Research: What methodologies are used to investigate its mechanism of action?

Answer:

  • Enzyme Inhibition Studies:
    • Kinetic Assays: Measure inhibition constants (Kᵢ) against bacterial PPTase enzymes using radioactive labeling or fluorogenic substrates .
  • Molecular Docking:
    • Target Binding: Use AutoDock Vina or Schrödinger Suite to model interactions with ACPS-PPTase active sites .
  • Pathway Analysis:
    • Metabolomics/Proteomics: LC-MS/MS to identify disrupted pathways (e.g., fatty acid biosynthesis in bacteria) .

Advanced Research: How can structure-activity relationships (SAR) guide analog design to enhance potency?

Answer:

  • Key Modifications:
    • Oxadiazole Substituents: Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to improve antimicrobial activity .
    • Sulfamoyl Group: Vary alkyl chain length (e.g., propyl vs. butyl) to optimize lipophilicity and membrane permeability .
  • Methodology:
    • QSAR Modeling: DFT-derived parameters (e.g., HOMO-LUMO gaps) correlate with bioactivity .
    • In Vivo Testing: Evaluate pharmacokinetics (e.g., plasma half-life) in rodent models for lead optimization .

Advanced Research: How can computational methods predict its physicochemical and binding properties?

Answer:

  • DFT Calculations:
    • Electronic Properties: Calculate dipole moments and polar surface area to predict solubility .
  • Molecular Dynamics (MD):
    • Stability in Solvent: Simulate interactions with water/lipid bilayers to assess bioavailability .
  • ADMET Prediction:
    • Software Tools: Use SwissADME or ADMETlab to forecast toxicity and metabolic stability .

Advanced Research: How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Answer:

  • Replication: Repeat assays under standardized conditions (e.g., pH, temperature) to rule out procedural variability .
  • Orthogonal Assays: Validate antimicrobial activity via both MIC and agar diffusion methods .
  • Cross-Disciplinary Validation:
    • Crystallography: Resolve structural ambiguities via X-ray diffraction of co-crystallized enzyme complexes .
    • Synchrotron Techniques: Use SAXS/WAXS to study compound aggregation in solution .

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